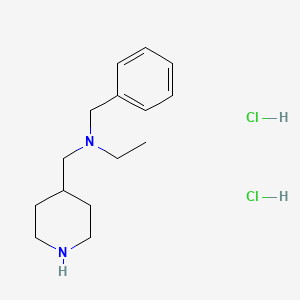

N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride

描述

属性

IUPAC Name |

N-benzyl-N-(piperidin-4-ylmethyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2.2ClH/c1-2-17(12-14-6-4-3-5-7-14)13-15-8-10-16-11-9-15;;/h3-7,15-16H,2,8-13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYHSVKWCJQJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNCC1)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride typically involves the reaction of benzyl chloride with piperidine in the presence of a base, followed by the addition of ethanamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and yields. The use of automated systems and advanced reactors can further enhance the efficiency and safety of the production process .

化学反应分析

Types of Reactions

N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Benzyl alcohol and piperidine derivatives.

Reduction: Benzylamine and piperidine derivatives.

Substitution: Various substituted benzyl derivatives.

科学研究应用

Synthesis and Chemical Properties

The synthesis of N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride typically involves the reaction of benzyl chloride with piperidine in the presence of a base, followed by the addition of ethanamine. Common solvents include ethanol or methanol, and the reactions may require heating to facilitate the process.

Key Reaction Conditions:

- Oxidation Agents: Potassium permanganate or hydrogen peroxide

- Reduction Agents: Lithium aluminum hydride

- Substitution Reactions: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis: The compound is utilized as a building block for synthesizing complex organic molecules. Its unique structure allows for various chemical reactions that can lead to the development of new compounds.

Biology

- Biological Pathway Studies: It is employed in research to study biological pathways and interactions. The compound's ability to modulate receptor activity makes it valuable for understanding cellular mechanisms.

Medicine

- Therapeutic Investigations: this compound is investigated for its potential therapeutic effects, particularly as a precursor in drug development. It has shown promise in synthesizing compounds that target neurological disorders.

Industry

- Production of Specialty Chemicals: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.

Case Studies

Case Study 1: Neuropharmacological Research

Research has indicated that derivatives of this compound exhibit significant interactions with dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and depression.

Case Study 2: Drug Development

A study explored the synthesis of novel acetylcholinesterase inhibitors using this compound as an intermediate. These inhibitors are crucial for developing treatments for Alzheimer's disease, highlighting the compound's importance in medicinal chemistry.

作用机制

The mechanism of action of N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling and potentially exhibiting psychoactive properties .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride to structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine Hydrochloride

- Structural Differences :

- Benzyl substituent: 4-Methylbenzyl (vs. unsubstituted benzyl in the target compound).

- Piperidine position: 2-yl (vs. 4-yl in the target).

- The piperidin-2-yl group alters steric and electronic interactions compared to the 4-yl position, which could influence binding affinity to targets like σ-receptors or monoamine transporters .

N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine Hydrochloride

- Structural Differences :

- Benzyl substituent: 4-Fluorobenzyl.

- Counterion: Single hydrochloride (vs. dihydrochloride in the target).

- The single hydrochloride reduces solubility compared to the dihydrochloride form, which may limit bioavailability in aqueous environments .

N-Benzyl-N-methyl-2-(4-piperidinyl)-1-ethanamine Dihydrochloride

- Structural Differences :

- Additional methyl group on the amine nitrogen.

- Piperidinyl group attached to the ethanamine chain (vs. direct N-substitution in the target).

- The dihydrochloride salt mirrors the target compound’s high solubility, suggesting similar formulation advantages .

N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine Hydrochloride

- Structural Differences :

- Piperidinyl replaced with a cyclohexene ring.

- Conformational flexibility may decrease target specificity compared to piperidine-containing analogs .

Data Table: Key Structural and Inferred Properties

| Compound Name (CAS No.) | Benzyl Substituent | Piperidine Position | Additional Groups | Counterion | Molecular Weight (g/mol) | Key Inferred Properties |

|---|---|---|---|---|---|---|

| This compound | None | 4-yl | None | Dihydrochloride | ~329.3 (calculated) | High solubility, potential CNS activity |

| N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine HCl | 4-Methyl | 2-yl | None | Hydrochloride | ~296.8 (estimated) | Moderate lipophilicity, σ-receptor affinity |

| N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine HCl (1264036-22-7) | 4-Fluoro | 4-yl | None | Hydrochloride | ~300.8 (estimated) | Enhanced metabolic stability |

| N-Benzyl-N-methyl-2-(4-piperidinyl)-1-ethanamine diHCl (1219961-22-4) | None | 4-yl | Methyl on N | Dihydrochloride | ~343.3 (calculated) | Steric hindrance, high solubility |

| N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine HCl (118647-00-0) | None | N/A (cyclohexene) | None | Hydrochloride | ~251.8 | Low basicity, flexible conformation |

生物活性

N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride is a compound with notable biological activity, particularly in the fields of pharmacology and neuropharmacology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a benzyl group attached to a piperidine ring, further substituted by an ethanamine moiety. The dihydrochloride form enhances its solubility in water, facilitating various biological applications. Its molecular formula is CHClN, and it has a CAS number of 1220017-07-1.

The compound primarily interacts with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. It has been identified as a potential stimulant, influencing the central nervous system (CNS) by modulating receptor activity. The specific interactions include:

- Dopamine Receptors : Potential affinity for D2-like receptors, which may contribute to its psychoactive effects.

- Serotonin Receptors : Possible modulation of 5-HT receptors, impacting mood and anxiety levels.

Neuropharmacological Effects

Research indicates that this compound may exhibit psychoactive properties. Studies have shown:

- Stimulant Effects : It may enhance alertness and cognitive function by increasing dopaminergic activity.

- Potential Antidepressant Activity : By influencing serotonin pathways, it could serve as a candidate for depression treatment.

Antitumor Activity

In related studies involving piperidine derivatives, compounds similar to this compound have demonstrated significant antitumor activity. For instance:

- A series of N-(piperidine-4-yl)benzamide derivatives showed potent activity against HepG2 liver cancer cells with IC values as low as 0.25 μM. This suggests that modifications to the piperidine structure can enhance biological efficacy against cancer cells .

Comparative Analysis with Related Compounds

To understand the structure-activity relationship (SAR), several related compounds were analyzed:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine dihydrochloride | Similar backbone but different piperidine position | Potentially different pharmacological effects |

| N-Benzyl-N-(4-piperidinylmethyl)-1-propanamine dihydrochloride | Propane chain instead of ethane | May exhibit different solubility and stability |

| N-Benzyl-N-(cyclohexylmethyl)ethanamine dihydrochloride | Cyclohexane ring instead of piperidine | Different steric effects influencing activity |

This table highlights how variations in structure can lead to differing biological behaviors, emphasizing the importance of chemical modifications in drug design.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For example:

- Antiviral Activity : Research on phenylacetohydrazide derivatives has shown promising antiviral effects against Ebola virus entry mechanisms, indicating that structural analogs could yield significant therapeutic benefits against viral infections .

- Cancer Research : A study evaluated novel piperidine derivatives for their antitumor properties, revealing that certain modifications led to enhanced potency against specific cancer cell lines .

- Neuroprotective Agents : Investigations into benzoylpiperidine fragments have revealed their potential as neuroprotective agents due to their metabolic stability and ability to modulate various targets in the brain .

常见问题

Q. What are the recommended synthetic routes for N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride?

The synthesis typically involves alkylation of piperidine derivatives. For example:

- Step 1 : React piperidin-4-ylmethanamine with benzyl chloride under basic conditions (e.g., K₂CO₃) to form the tertiary amine intermediate.

- Step 2 : Purify the freebase via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

- Step 3 : Convert to the dihydrochloride salt by treatment with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether .

Key considerations : Monitor reaction progress with TLC (Rf ~0.3 in CH₂Cl₂/MeOH 9:1) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How should researchers validate the purity and identity of this compound?

- Purity : Use HPLC (≥98% purity, λmax 255 nm) with UV detection .

- Structural confirmation : Employ ¹H/¹³C NMR (e.g., δ 2.8–3.5 ppm for piperidine protons, δ 7.2–7.4 ppm for benzyl aromatic protons) and high-resolution mass spectrometry (HRMS; calculated for C₁₅H₂₄N₂·2HCl: 291.264 g/mol) .

- Salt form : Confirm dihydrochloride stoichiometry via elemental analysis (Cl⁻ content: ~24.3%) .

Q. What are the optimal storage conditions to ensure compound stability?

Store as a crystalline solid at -20°C in airtight, light-protected containers. Under these conditions, the compound remains stable for ≥5 years. Avoid repeated freeze-thaw cycles to prevent decomposition .

Q. What safety protocols are essential for handling this compound?

- Hazard mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact.

- First aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention.

- Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced Research Questions

Q. How can stereochemical impurities in the synthesis be resolved?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 80:20) to separate enantiomers.

- Asymmetric synthesis : Introduce chiral auxiliaries (e.g., (R)- or (S)-BINOL) during alkylation to control stereochemistry .

Note : Racemic mixtures are common in piperidine derivatives; confirm enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents .

Q. What strategies mitigate conflicting bioactivity data in receptor binding assays?

- Receptor specificity : Screen against a panel of receptors (e.g., σ, opioid, or dopamine receptors) to rule off-target effects.

- Batch variability : Standardize compound purity (≥98%) and salt stoichiometry, as impurities (e.g., residual benzyl chloride) may antagonize receptors .

- Positive controls : Compare with structurally validated analogs (e.g., 4-ANPP derivatives) .

Q. How can computational modeling predict the compound’s pharmacokinetic profile?

Q. What analytical methods detect degradation products under accelerated stability testing?

- Forced degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions.

- LC-MS/MS analysis : Identify degradation products (e.g., dealkylated piperidine or oxidized benzyl groups) using a Q-TOF mass spectrometer .

Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?

Q. What are the implications of salt form variability on pharmacological studies?

- Bioavailability : Dihydrochloride salts enhance aqueous solubility (e.g., ~50 mg/mL in PBS) compared to freebases.

- Counterion effects : Compare HCl vs. citrate salts in in vivo models to assess absorption differences .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。